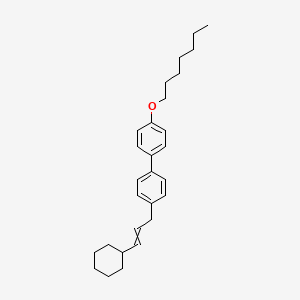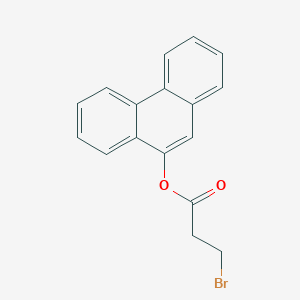![molecular formula C29H46Si B12515996 [(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane CAS No. 695161-59-2](/img/structure/B12515996.png)
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane is a complex organosilicon compound known for its unique structural properties. This compound features a phenyl ring substituted with a decyl chain and an ethynyl group, which is further connected to a silicon atom bonded to three isopropyl groups. The presence of both ethynyl and silane groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethynylphenyl Intermediate:
Attachment of the Silane Group: The ethynylphenyl intermediate is then reacted with tri(propan-2-yl)silane under specific conditions, often involving a catalyst such as palladium, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted silanes.
Wissenschaftliche Forschungsanwendungen
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which [(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane exerts its effects involves its ability to interact with various molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole rings. The silane group can form strong bonds with inorganic surfaces, enhancing adhesion and stability. These interactions are crucial in its applications in material science and biochemistry.
Vergleich Mit ähnlichen Verbindungen
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane can be compared with other similar compounds such as:
Ethynyltrimethylsilane: Similar in structure but with a trimethylsilane group instead of tri(propan-2-yl)silane. It is less bulky and has different reactivity.
Phenylacetylene: Lacks the silane group, making it less versatile in certain applications.
Decylphenylacetylene: Similar but without the silane group, affecting its adhesion properties.
The uniqueness of this compound lies in its combination of ethynyl and silane functionalities, providing a balance of reactivity and stability that is advantageous in various fields.
Eigenschaften
CAS-Nummer |
695161-59-2 |
|---|---|
Molekularformel |
C29H46Si |
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
2-(5-decyl-2-ethynylphenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C29H46Si/c1-9-11-12-13-14-15-16-17-18-27-19-20-28(10-2)29(23-27)21-22-30(24(3)4,25(5)6)26(7)8/h2,19-20,23-26H,9,11-18H2,1,3-8H3 |
InChI-Schlüssel |
WVPPQUKINVDDBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)C#C)C#C[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
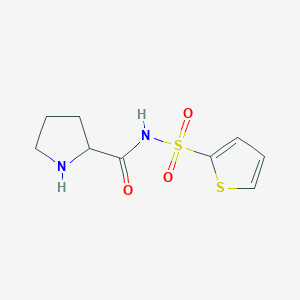
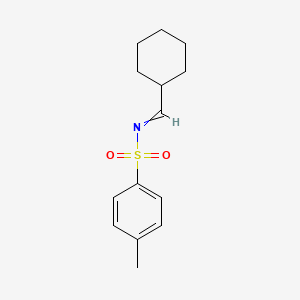

![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)


![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)
![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
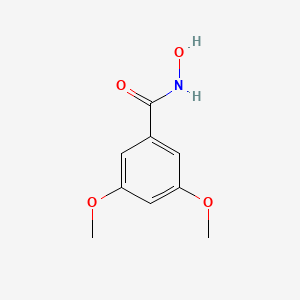
![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)
